Zinc dihydrogen phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

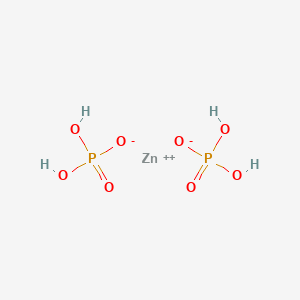

Structure

2D Structure

Properties

IUPAC Name |

zinc;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.Zn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXMOUUKFMDYLM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O8P2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892261 | |

| Record name | Zinc dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | Phosphoric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13598-37-3 | |

| Record name | Phosphoric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Zinc Phosphate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of zinc phosphate (B84403) tetrahydrate, a compound of interest in various scientific and industrial fields, including as a dental cement and a coating for corrosion resistance. Due to the prevalence of detailed crystallographic data for its hydrated forms, this document will focus on the two primary polymorphs: hopeite and parahopeite, which share the chemical formula Zn₃(PO₄)₂·4H₂O. While the term "zinc dihydrogen phosphate" (Zn(H₂PO₄)₂) is sometimes used interchangeably in a broader context, the well-characterized crystalline materials are typically the hydrated neutral zinc phosphates.

Crystal Structure Analysis: Hopeite and Parahopeite

Hopeite and parahopeite are dimorphs, meaning they have the same chemical formula but different crystal structures. Hopeite crystallizes in the orthorhombic system, while parahopeite has a triclinic structure.[1][2] This structural difference leads to variations in their physical properties.

The fundamental building blocks of both structures are ZnO₄ tetrahedra, ZnO₂(H₂O)₄ octahedra, and PO₄ tetrahedra.[3][4] In both polymorphs, zinc ions exist in two distinct coordination environments: tetrahedral and octahedral.[5][6] The arrangement of these polyhedra and the hydrogen bonding network involving the water molecules define the overall crystal structure.

The structure of hopeite is based on layers of [Zn(PO₄)]⁻ parallel to the (010) plane, which are interconnected by interstitial [Zn(H₂O)₄]²⁺ octahedra.[5] Within these layers, ZnO₄ tetrahedra share corners to form chains.[5] Parahopeite also features a layered structure composed of ZnO₄ and PO₄ tetrahedra, linked into a three-dimensional framework by ZnO₆ octahedra.[5] A key distinction between the two is that in hopeite, three of the four oxygen atoms of a phosphate tetrahedron are bonded to the four-coordinated zinc, whereas in parahopeite, all four are.[4][6]

Crystallographic Data

The crystallographic data for hopeite and parahopeite are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Hopeite (Zn₃(PO₄)₂·4H₂O)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [3][7] |

| a (Å) | 10.597(3) - 10.629 | [3][8] |

| b (Å) | 18.318(8) - 18.333 | [3][8] |

| c (Å) | 5.031(1) - 5.040 | [3][8] |

| α (°) | 90 | [9] |

| β (°) | 90 | [9] |

| γ (°) | 90 | [9] |

| Unit Cell Volume (ų) | 976.6 | [7] |

| Z (formula units/cell) | 4 | [3] |

| Density (calculated) (g/cm³) | 3.08 - 3.116 | [3][7] |

Table 2: Crystallographic Data for Parahopeite (Zn₃(PO₄)₂·4H₂O)

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1][2] |

| Space Group | P1 | [2] |

| a (Å) | 5.76 | [2] |

| b (Å) | 7.54 | [2] |

| c (Å) | 5.27 | [2] |

| α (°) | 93.44 | [2] |

| β (°) | 91.2 | [2] |

| γ (°) | 91.4 | [2] |

| Unit Cell Volume (ų) | 228.34 | [2] |

| Z (formula units/cell) | 1 | |

| Density (measured) (g/cm³) | 3.31 | [2] |

Experimental Protocols

The synthesis of crystalline zinc phosphate can be achieved through various methods, each influencing the resulting crystal size, morphology, and purity. Below are detailed methodologies for common synthesis and analysis techniques.

Synthesis of Hopeite Crystals

This method involves the direct reaction of soluble zinc and phosphate salts in an aqueous solution.

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of a zinc salt, such as zinc chloride (ZnCl₂) or zinc nitrate (B79036) (Zn(NO₃)₂). For example, dissolve 7.06 g (0.05 mol) of zinc chloride in 25 ml of distilled water.[10]

-

Prepare a separate aqueous solution of a phosphate salt, such as potassium dihydrogen phosphate (KH₂PO₄) or diammonium phosphate ((NH₄)₂HPO₄). For instance, dissolve 3.53 g (0.026 mol) of potassium dihydrogen phosphate in 25 ml of distilled water.[10]

-

-

Precipitation:

-

pH Adjustment and Aging:

-

Adjust the pH of the reaction mixture to approximately 3.0 using an ammonia (B1221849) solution to promote the formation of a dense precipitate.[10]

-

Allow the reaction to proceed for a set duration, for example, 60 minutes, with continuous stirring.[10]

-

-

Isolation and Purification:

-

Filter the suspension to collect the precipitate.

-

Wash the collected solid with distilled water to remove any unreacted salts, followed by a final wash with acetone (B3395972) to aid in drying.[11]

-

-

Drying:

-

Dry the purified product in an oven at a controlled temperature, for instance, 110°C for 12 hours, to obtain the final crystalline hopeite powder.[11]

-

This technique allows for the growth of larger, higher-quality single crystals by slowing down the reaction rate.

-

Gel Preparation:

-

Prepare a silica (B1680970) gel by mixing sodium metasilicate (B1246114) solution with an acidic solution (e.g., orthophosphoric acid) to achieve a desired pH.

-

Fill test tubes with the gel solution and allow it to set for a few days.[12]

-

-

Reactant Diffusion:

-

Once the gel has set, carefully pour a solution of a zinc salt (e.g., zinc sulfate) on top of the gel.[12]

-

The zinc ions will slowly diffuse into the gel.

-

-

Crystal Growth:

-

As the zinc ions diffuse and react with the phosphate ions within the gel matrix, single crystals of hopeite will begin to grow over a period of several days to weeks.[12]

-

-

Harvesting:

-

Carefully extract the grown crystals from the gel.

-

This method utilizes elevated temperatures and pressures to facilitate crystal growth.

-

Reactant Mixture:

-

Heating:

-

Cooling and Isolation:

-

Allow the autoclave to cool down to room temperature slowly.

-

Filter the contents to collect the crystalline product, wash it with deionized water, and dry it under ambient conditions.[13]

-

Crystal Structure Determination

This is the definitive method for determining the precise atomic arrangement within a crystal.

-

Crystal Selection and Mounting:

-

Select a suitable single crystal of appropriate size and quality under a microscope.

-

Mount the crystal on a goniometer head.

-

-

Data Collection:

-

Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation).[3]

-

Rotate the crystal and collect diffraction data at various orientations.

-

-

Structure Solution and Refinement:

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using methods such as the Patterson or direct methods to locate the positions of the atoms.[3]

-

Refine the atomic positions and thermal parameters using least-squares methods to obtain the final, accurate crystal structure.[3]

-

PXRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters.

-

Sample Preparation:

-

Grind the crystalline material into a fine, homogeneous powder.

-

Mount the powder on a sample holder.

-

-

Data Collection:

-

Place the sample in a powder diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 5-70°) using a monochromatic X-ray source.[11]

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the experimental diffraction pattern to databases such as the JCPDS (now ICDD).

-

Perform Rietveld refinement on the pattern to determine the lattice parameters and other structural details.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of zinc phosphate crystals.

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and crystallographic analysis of zinc phosphate.

Conclusion

The crystal structures of hopeite and parahopeite, the two primary polymorphs of zinc phosphate tetrahydrate, have been well-established through single-crystal and powder X-ray diffraction techniques. Their distinct orthorhombic and triclinic symmetries, respectively, arise from different arrangements of their constituent zinc-oxygen and phosphorus-oxygen polyhedra. The ability to synthesize these crystalline materials through various methods, including precipitation, gel growth, and hydrothermal techniques, allows for the control of their physical properties, which is crucial for their diverse applications. This guide provides the foundational crystallographic data and experimental methodologies to aid researchers and professionals in the further study and utilization of these materials.

References

- 1. Hopeite - Wikipedia [en.wikipedia.org]

- 2. mindat.org [mindat.org]

- 3. minsocam.org [minsocam.org]

- 4. The crystal structure of parahopeite | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. rruff.net [rruff.net]

- 7. mindat.org [mindat.org]

- 8. Bot Verification [ajouronline.com]

- 9. researchgate.net [researchgate.net]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Decomposition of Zinc Dihydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of zinc dihydrogen phosphate (B84403), Zn(H₂PO₄)₂. The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines the decomposition stages, intermediate and final products, and includes detailed experimental protocols for analysis.

Thermal Decomposition Pathway

Zinc dihydrogen phosphate dihydrate, Zn(H₂PO₄)₂·2H₂O, undergoes a multi-step decomposition process upon heating. This process involves dehydration followed by the condensation of phosphate anions, ultimately yielding a stable zinc polyphosphate. The decomposition is not a simple removal of water to form anhydrous this compound as a stable intermediate. Instead, the process is more complex, involving the formation of free phosphoric acid and various condensed phosphate species.

The generally accepted thermal decomposition pathway is as follows:

-

Initial Dehydration: The process begins with the loss of the two molecules of water of crystallization. This step typically starts at temperatures around 80-95°C.

-

Formation of Intermediate Phosphates: Upon further heating, the anhydrous dihydrogen phosphate groups undergo condensation. This is a critical stage where a molecule of water is eliminated from two adjacent dihydrogen phosphate groups. This stage is complex and can lead to the formation of a heterogeneous mixture of condensed phosphates, including amorphous phases and crystalline intermediates such as zinc hydrogen pyrophosphate (ZnH₂P₂O₇) and zinc pyrophosphate (Zn₂P₂O₇). The formation of free phosphoric acid has also been reported during this phase.

-

Formation of Zinc Cyclotetraphosphate: The final stage of decomposition involves the further condensation and reorganization of the intermediate phosphate species to form the thermodynamically stable zinc cyclotetraphosphate, (Zn)₂P₄O₁₂. This final product is reported to be stable at temperatures up to 900°C[1].

The overall reaction can be summarized as:

2Zn(H₂PO₄)₂·2H₂O → (Zn)₂P₄O₁₂ + 4H₂O (vapor) + 2H₂O (vapor from condensation)

Mandatory Visualization: Decomposition Pathway

Caption: Thermal decomposition pathway of this compound dihydrate.

Quantitative Data Presentation

The following table summarizes the key thermal events and associated mass losses during the decomposition of this compound dihydrate. The exact temperatures can vary depending on factors such as heating rate and atmospheric conditions.

| Temperature Range (°C) | Decomposition Step | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Products |

| 80 - 150 | Dehydration (Loss of 2 H₂O of crystallization) | 12.4 | ~12-13% | Amorphous phase, Anhydrous Zn(H₂PO₄)₂ (transient) |

| 150 - 360 | Condensation of H₂PO₄⁻ anions | 12.4 | ~12-13% | ZnH₂P₂O₇, Zn₂P₂O₇, Amorphous polyphosphates, Free Phosphoric Acid[1] |

| > 360 | Final condensation and crystallization | - | - | (Zn)₂P₄O₁₂[1] |

| Total | Overall Decomposition | 24.8 | ~24-26% | (Zn)₂P₄O₁₂ |

Experimental Protocols

The investigation of the thermal decomposition of this compound typically employs a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses and thermal events (endothermic/exothermic).

-

Apparatus: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.

-

Procedure:

-

A precisely weighed sample of this compound dihydrate (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample and the differential heat flow are continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to identify decomposition steps, mass losses, and the nature of thermal events.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the starting material, intermediates, and final decomposition products.

-

Apparatus: A powder X-ray diffractometer.

-

Procedure:

-

Samples of this compound are heated to specific temperatures corresponding to the different stages of decomposition observed in the TGA-DSC analysis and then cooled to room temperature.

-

The powdered samples are mounted on a sample holder.

-

The samples are irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles.

-

The diffraction pattern is recorded and compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.

-

Evolved Gas Analysis (EGA) - Mass Spectrometry (MS)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer.

-

Procedure:

-

The TGA experiment is performed as described in section 3.1.

-

The gas evolved from the TGA furnace is continuously introduced into the ion source of the mass spectrometer via a heated transfer line.

-

Mass spectra are recorded as a function of temperature.

-

The ion currents for specific mass-to-charge ratios (e.g., m/z = 18 for H₂O) are plotted against temperature to create evolved gas profiles, confirming the release of specific gaseous species at different decomposition stages.

-

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for thermal decomposition analysis.

References

Basic synthesis reaction of zinc dihydrogen phosphate from zinc oxide.

An In-depth Technical Guide to the Synthesis of Zinc Dihydrogen Phosphate (B84403) from Zinc Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic synthesis of zinc dihydrogen phosphate from zinc oxide. It covers the fundamental chemical reaction, a detailed experimental protocol, and quantitative data compiled from various sources. This document is intended to serve as a core resource for professionals in research and development who require a thorough understanding of this synthesis process.

Introduction

This compound, with the chemical formula Zn(H₂PO₄)₂, is an inorganic compound that exists as a white crystalline solid.[1][2] It is moderately soluble in water and acids, making it a useful source of zinc for various applications.[3][4] The compound plays a role in numerous industrial and biomedical fields, including the formulation of anti-corrosion coatings, production of ceramics, and as a component in dental cements.[1][5][6] In the context of drug development and life sciences, zinc-containing compounds are of significant interest. Zinc is an essential trace element for many biological processes, and zinc-enzyme inhibitors are a major area of drug design.[1][7] Furthermore, research is exploring the use of zinc phosphate nanoparticles as potential drug delivery systems.[3]

This guide focuses on the direct synthesis of this compound via the acid-base reaction between zinc oxide (ZnO) and phosphoric acid (H₃PO₄).

Core Synthesis Reaction

The formation of this compound from zinc oxide is a straightforward acid-base reaction. When the basic oxide, zinc oxide, is mixed with phosphoric acid, a neutralization reaction occurs. The stoichiometry of the reactants determines the final phosphate salt formed. To produce this compound, a molar excess of phosphoric acid is typically required.

The balanced chemical equation for the reaction is:

ZnO + 2H₃PO₄ → Zn(H₂PO₄)₂ + H₂O

This reaction is exothermic, releasing heat upon the mixing of reactants.[8] The driving force is the formation of the more stable zinc phosphate salt and water.[9] Control of the reaction temperature is crucial for managing the reaction rate and influencing the crystallinity and purity of the final product.

Experimental Protocol: Laboratory-Scale Synthesis

This section details a generalized methodology for the synthesis of this compound in a laboratory setting. The protocol is a synthesis of procedures described in the literature.[5][10][11]

3.1 Materials and Reagents

-

Zinc Oxide (ZnO): Reagent grade, ≥99% purity.

-

Phosphoric Acid (H₃PO₄): 85% (w/w) aqueous solution, ACS reagent grade.

-

Deionized Water.

-

Ethanol (B145695) (for washing, optional).

3.2 Equipment

-

Glass reactor or beaker of appropriate size.

-

Magnetic stirrer with heating plate.

-

Thermometer or temperature probe.

-

Dropping funnel or burette for controlled addition of acid.

-

Buchner funnel and vacuum filtration apparatus.

-

Filter paper.

-

Drying oven.

-

Standard laboratory glassware (graduated cylinders, beakers).

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves.

3.3 Synthesis Procedure

-

Preparation : In a glass reactor, place a measured amount of deionized water.

-

Dispersion : While stirring, slowly add a pre-weighed amount of zinc oxide powder to the water to form a slurry. A 10% to 50% by weight slurry can be prepared.[12]

-

Reaction Setup : Place the reactor on a magnetic stirrer hotplate and begin moderate stirring to ensure the slurry is homogenous. Insert a thermometer to monitor the temperature.

-

Acid Addition : Slowly add a stoichiometric excess of 85% phosphoric acid to the stirring ZnO slurry. A weight ratio of H₃PO₄ to ZnO greater than or equal to 1 is recommended to favor the formation of the dihydrogen phosphate salt.[10][13] The acid should be added dropwise using a dropping funnel.

-

Temperature Control : The reaction is exothermic.[8] Maintain the reaction temperature in a controlled range, for example, between 70-90°C.[14] The heat from the reaction may be sufficient, but gentle heating can be applied if necessary to maintain the target temperature.

-

Reaction Time : Continue stirring the mixture at the set temperature for a specified duration, which can range from 40 minutes to several hours, to ensure the reaction goes to completion.[11][14]

-

Crystallization : After the reaction period, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation : Isolate the precipitated white solid product by vacuum filtration using a Buchner funnel.

-

Washing : Wash the collected crystals on the filter paper several times with cold deionized water to remove any unreacted phosphoric acid. An optional wash with ethanol can aid in drying.

-

Drying : Dry the final product, this compound, in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Store the final product in an airtight container.[4]

Quantitative Data Summary

The reaction conditions for the synthesis of zinc phosphates can vary significantly depending on the desired product (e.g., dihydrate, tetrahydrate, or anhydrous form) and its intended application. The table below summarizes the range of quantitative parameters reported in the literature.

| Parameter | Reported Value/Range | Source(s) |

| Reactant Concentration | 85% (w/w) H₃PO₄; 10-50% (w/w) ZnO slurry | [12] |

| Reactant Ratio | H₃PO₄ / ZnO mass ratio ≥ 1; ZnO : H₃PO₄ molar ratio of 1.5 (for Zn₃(PO₄)₂) | [10][12][13] |

| Reaction Temperature | 20°C to 120°C (70-90°C is a common range) | [5][12][14] |

| Reaction Time | 40 minutes to 6 hours | [11][14] |

| pH of Final Mixture | Can be adjusted to 3.1-4.0 to precipitate zinc phosphate | [14] |

| Setting Time (Dental Cement) | 2.5 to 8 minutes | [8][15] |

Visualizations

5.1 Experimental Workflow Diagram

The following diagram illustrates the logical steps of the synthesis process, from reactant preparation to the final dried product.

Caption: Logical workflow for the synthesis of this compound.

5.2 Reaction Pathway Diagram

This diagram illustrates the interaction between the reactants at a molecular level to form the final product.

Caption: Reaction pathway of zinc oxide and phosphoric acid.

References

- 1. CAS 13598-37-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Buy this compound | 13598-37-3 [smolecule.com]

- 4. nanochemazone.com [nanochemazone.com]

- 5. chembk.com [chembk.com]

- 6. research.asu.edu.eg [research.asu.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. Zinc Phosphate Cement | PPTX [slideshare.net]

- 9. Rapid degradation of zinc oxide nanoparticles by phosphate ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN112789243A - Method for producing hydrated zinc hydrogen phosphate - Google Patents [patents.google.com]

- 11. ceramic-science.com [ceramic-science.com]

- 12. EP0009175A1 - Process for the production of zinc phosphate as a corrosion inhibiting pigment - Google Patents [patents.google.com]

- 13. OA20180A - Process for the manufacture of hydrated zinc hydrogen phosphate. - Google Patents [patents.google.com]

- 14. CN1164508A - Zinc phosphate preparation by liquid-liquid heterogeneous reaction - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

Hygroscopic nature and stability of zinc dihydrogen phosphate under ambient conditions.

A Technical Guide to the Hygroscopic Nature and Stability of Zinc Dihydrogen Phosphate (B84403)

Executive Summary

Zinc dihydrogen phosphate (Zn(H₂PO₄)₂), an inorganic compound used in various applications including the formulation of dental cements, anti-corrosion pigments, and as a precursor for functional materials, exhibits notable hygroscopicity and specific stability characteristics under ambient and thermal conditions[1][2]. This technical guide provides an in-depth analysis of these properties, crucial for its handling, storage, and application in research and development. The document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents logical and experimental workflows through visual diagrams.

Physicochemical Properties

This compound is a white crystalline solid, often found as a dihydrate (Zn(H₂PO₄)₂·2H₂O)[3][4]. It is characterized as being soluble in water and acids[2][3]. Its structure has been reported as monoclinic with the space group P2₁/c[1][5].

| Property | Description | Citations |

| Chemical Formula | Zn(H₂PO₄)₂ | [1] |

| Molecular Weight | 259.35 g/mol (anhydrous) | [3] |

| Appearance | White crystalline solid or microcrystalline powder | [1][2][3] |

| Crystal System | Monoclinic | [1] |

| Solubility | Soluble in water, inorganic acids, acetic acid, and ammonia. Insoluble in ethanol. | [2][3] |

Hygroscopic Nature

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This property is critical for materials handling, as it can affect powder flow, stability, and performance.

Qualitative Assessment

Multiple sources describe this compound as a hygroscopic and deliquescent substance, meaning it can absorb enough atmospheric moisture to dissolve[2][3][6]. During handling, it has been observed to adsorb water, leading to a lumpish condition[6]. The compound's ability to incorporate water molecules into its structure is evident by the common availability of its dihydrate form, Zn(H₂PO₄)₂·2H₂O[4][7].

Quantitative Assessment and Critical Relative Humidity (CRH)

The interaction between ambient humidity and the material, leading to potential degradation, is visualized below.

References

- 1. Buy this compound | 13598-37-3 [smolecule.com]

- 2. This compound [chembk.com]

- 3. CAS 13598-37-3: this compound | CymitQuimica [cymitquimica.com]

- 4. publications.lnu.edu.ua [publications.lnu.edu.ua]

- 5. lmp.uni-saarland.de [lmp.uni-saarland.de]

- 6. reach-zinc.eu [reach-zinc.eu]

- 7. CN112789243A - Method for producing hydrated zinc hydrogen phosphate - Google Patents [patents.google.com]

- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 9. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

An In-Depth Technical Guide to Zinc Dihydrogen Phosphate for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and burgeoning biomedical applications of zinc dihydrogen phosphate (B84403), tailored for the scientific community.

Core Identification and Chemical Properties

Zinc dihydrogen phosphate, a compound of increasing interest in materials science and biomedical research, is identified by the following key descriptors:

| Identifier | Value |

| IUPAC Name | zinc bis(dihydrogen phosphate)[1] |

| CAS Number | 13598-37-3[1][2] |

| Molecular Formula | Zn(H₂PO₄)₂ |

| Molecular Weight | 259.352 g/mol [3] |

This inorganic salt typically manifests as a white, crystalline solid.[4] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Appearance | White crystalline solid | [4] |

| Density | 1.065 g/cm³ at 20°C | [2][5] |

| Boiling Point | 158°C at 760 mmHg | [5] |

| Water Solubility | 1000 g/L at 20°C; solubility decreases with increasing temperature. | [2][5] |

| Solubility in Organic Solvents | Insoluble in ethanol (B145695). Soluble in inorganic acids, acetic acid, ammonia, and ammonium (B1175870) salt solutions. | [4][5] |

| pKa | 4.7 at 20°C | [2][5] |

Crystallographic Data

The crystal structure of zinc phosphate compounds is crucial for understanding their behavior in solid-state applications. While the crystal structure of anhydrous zinc phosphate (Zn₃(PO₄)₂) is well-documented as monoclinic, detailed crystallographic information for this compound can be found in resources like the Crystallography Open Database. For instance, one entry describes a triclinic crystal system for a form of zinc phosphate.[6] Researchers are encouraged to consult specialized databases for specific polymorphic forms and hydration states.

Experimental Protocols

Synthesis of Zinc Phosphate Nanoparticles via Precipitation

This protocol outlines a common method for synthesizing zinc phosphate nanoparticles, which are of significant interest for drug delivery and biomaterial applications.

Materials:

-

Zinc acetate (B1210297) (Zn(CH₃COO)₂)

-

Orthophosphoric acid (H₃PO₄)

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare a 2 mmol solution of zinc acetate in deionized water.

-

Slowly add a 2 mmol solution of orthophosphoric acid dropwise to the zinc acetate solution while stirring continuously.

-

Add a few drops of hydrazine hydrate to the mixture.

-

Continue stirring for 3 hours, during which a white precipitate will form.

-

Separate the precipitate by filtration.

-

Wash the precipitate several times with deionized water, followed by ethanol to remove any organic impurities.

-

Dry the resulting zinc phosphate nanoparticles in a furnace.

Characterization Methods

The synthesized zinc phosphate nanoparticles can be characterized using a suite of analytical techniques to determine their physicochemical properties.

| Technique | Purpose |

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle shape. |

| Transmission Electron Microscopy (TEM) | To determine the particle size and internal structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the material. |

| Raman Spectroscopy | To provide complementary information on the vibrational modes of the phosphate groups. |

Applications in Drug Development and Biomedical Research

The unique properties of this compound and its derivatives have led to their exploration in several high-impact areas of drug development and biomedical science.

Biomaterials for Bone Regeneration

Zinc is an essential trace element for bone metabolism, playing a critical role in osteoblast proliferation and differentiation.[7] Zinc-containing biomaterials, including zinc phosphates, have been shown to enhance bone repair by promoting osteogenic activity and angiogenesis while inhibiting osteoclast differentiation.[7]

Amorphous calcium zinc phosphate nanoparticles have been demonstrated to accelerate bone regeneration by promoting an anti-inflammatory macrophage phenotype.[8] This is achieved by modulating cellular energy metabolism and mitochondrial homeostasis.[8]

Dental Cements

Zinc phosphate cements have a long history of use in dentistry for luting crowns and bridges.[9] They are valued for their biocompatibility and mechanical properties. Ongoing research focuses on enhancing their properties by incorporating other materials, such as bioactive glass, to improve strength and reduce solubility.

Drug Delivery Systems

The nanoparticle form of zinc phosphate is being investigated for its potential in drug delivery systems. Its biocompatibility and the ability to control particle size and surface properties make it a promising candidate for targeted drug delivery. The release of therapeutic agents can be modulated, offering possibilities for sustained-release formulations.

Signaling Pathways and Experimental Workflows

Zinc-Mediated Osteogenic Signaling Pathway

Zinc ions released from zinc phosphate-based biomaterials can influence key signaling pathways involved in bone formation. One such pathway is the cAMP-PKA-CREB signaling cascade, which ultimately leads to the upregulation of the master osteogenic transcription factor, Runx2.

Caption: Zinc ions stimulate osteogenesis via the cAMP/PKA/CREB pathway.

Experimental Workflow for Nanoparticle Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of zinc phosphate nanoparticles.

Caption: A generalized workflow for nanoparticle synthesis and analysis.

References

- 1. This compound | H4O8P2Zn | CID 11253952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13598-37-3 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 13598-37-3 | FZ33208 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. Crystallography Open Database: Information card for entry 7204746 [crystallography.net]

- 7. The Role of Zinc in Bone Tissue Health and Regeneration—a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amorphous calcium zinc phosphate promotes macrophage-driven alveolar bone regeneration via modulation of energy metabolism and mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Initial investigations into the electrochemical properties of zinc dihydrogen phosphate.

An In-depth Technical Guide on the Initial Investigations into the Electrochemical Properties of Zinc Dihydrogen Phosphate (B84403)

Introduction

Zinc dihydrogen phosphate, Zn(H₂PO₄)₂, is a compound of interest in various fields, including as a corrosion inhibitor, in dental cements, and potentially as a component in electrochemical systems such as batteries and fuel cells.[1] Its structure, containing phosphate tetrahedra and zinc ions, suggests the possibility of ionic conduction, particularly of protons, making it a candidate for investigation as a solid-state electrolyte. This technical guide provides a summary of the initial investigations into the electrochemical properties of this compound and related compounds, focusing on its synthesis, structural characteristics, and fundamental electrochemical behavior. Due to a scarcity of direct research on the electrochemical properties of pure this compound, this guide incorporates data from closely related zinc phosphate materials to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of zinc phosphate materials can be achieved through various methods, primarily involving the reaction of a zinc source with a phosphate source in an aqueous solution. The control of pH, temperature, and reactant concentrations is crucial in obtaining the desired phase and morphology.

Experimental Protocols for Synthesis

1. Precipitation Method:

A common and straightforward method for synthesizing zinc phosphate is through a precipitation reaction.

-

Precursors: Zinc chloride (ZnCl₂) and potassium dihydrogen phosphate (KH₂PO₄) are typically used as the zinc and phosphate sources, respectively.[2]

-

Procedure:

-

Aqueous solutions of zinc chloride and potassium dihydrogen phosphate are prepared separately in distilled water.

-

The potassium dihydrogen phosphate solution is added dropwise to the zinc chloride solution under constant stirring.

-

A precipitating agent, such as a 25% ammonia (B1221849) solution, is used to adjust the pH of the reaction mixture to induce the formation of a dense white precipitate of zinc phosphate.[2]

-

The reaction is allowed to proceed for a set duration, typically around 60 minutes, at room temperature.

-

The resulting precipitate is then filtered, washed with distilled water to remove any unreacted precursors and byproducts, and dried.

-

2. Sonochemical-Assisted Precipitation Method:

To enhance the properties of the synthesized material, such as achieving smaller particle sizes and higher crystallinity, a sonochemical approach can be employed.

-

Procedure: The synthesis follows the same initial steps as the conventional precipitation method. However, during the dropwise addition of the potassium dihydrogen phosphate solution, the reaction mixture is subjected to ultrasonic irradiation.[2] This is typically performed using an ultrasonic horn at a specific frequency (e.g., 22 kHz) and amplitude.[2] The sonication promotes acoustic cavitation, leading to localized high temperatures and pressures that facilitate the reaction and nucleation process.[2]

3. Zinc Oxide Method:

An alternative synthesis route involves the direct reaction of zinc oxide with phosphoric acid.

-

Precursors: Zinc oxide (ZnO) and phosphoric acid (H₃PO₄).[3]

-

Procedure:

-

Phosphoric acid is placed in a reactor.

-

Zinc oxide is gradually added to the phosphoric acid while stirring. The weight ratio of H₃PO₄ to ZnO is a critical parameter to control the final product.[3]

-

The reaction mixture is then mechanically kneaded to promote the formation of hydrated zinc hydrogen phosphate.[3]

-

Electrochemical Properties

The electrochemical properties of this compound are not extensively documented in the literature. However, studies on related zinc phosphate compounds, particularly their proton conductivity, provide valuable insights.

Proton Conductivity

Several open-framework zinc phosphate compounds have been investigated for their potential as proton conductors, which is a key property for applications in fuel cells and other electrochemical devices. The presence of hydrogen phosphate (HPO₄²⁻) and dihydrogen phosphate (H₂PO₄⁻) groups, along with water molecules in the crystal structure, can create pathways for proton transport via mechanisms like the Grotthuss mechanism.[4]

Electrochemical Impedance Spectroscopy (EIS) is the primary technique used to measure the proton conductivity of these solid-state materials.

Table 1: Proton Conductivity of Open-Framework Zinc Phosphate Compounds

| Compound | Temperature (K) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) | Reference |

| [C₃N₂H₁₂][Zn(HPO₄)₂] | 303 | 75 | 1.00 x 10⁻³ | [5] |

| [C₃N₂H₁₂][Zn(HPO₄)₂] | 333 | 99 | 1.11 x 10⁻² | [5] |

| [C₆N₄H₂₂]₀.₅[Zn(HPO₄)₂] | 303 | 75 | 1.04 x 10⁻⁷ | [5] |

| [C₆N₄H₂₂]₀.₅[Zn(HPO₄)₂] | 333 | 99 | 1.96 x 10⁻⁴ | [5] |

Note: The compounds listed are not pure this compound but are structurally related and demonstrate the potential for proton conductivity in zinc phosphate frameworks.

Experimental Protocol for Proton Conductivity Measurement

-

Sample Preparation: The synthesized zinc phosphate powder is pressed into a pellet of a specific thickness and area under high pressure (e.g., 10 MPa).[5]

-

Electrode Application: The pellet is sandwiched between two blocking electrodes, typically made of copper or platinum.

-

EIS Measurement: The impedance of the sample is measured over a wide frequency range using an electrochemical workstation. The measurement is performed at various temperatures and relative humidity levels, which are controlled in a test chamber.

-

Data Analysis: The resistance of the material (R) is determined from the intercept of the Nyquist plot with the real axis. The proton conductivity (σ) is then calculated using the following equation:

σ = L / (R * S)

where L is the thickness of the pellet and S is the cross-sectional area of the electrode.[5]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the potential range within which an electrolyte or material is electrochemically stable and does not undergo oxidation or reduction.[6] There is currently no specific data available for the electrochemical stability window of solid this compound. For comparison, many phosphate-based electrolytes in non-aqueous systems exhibit stability up to around 4.5 V vs. Na/Na⁺.[7] The ESW is a critical parameter for determining the suitability of a material as an electrolyte in a battery or other electrochemical device.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of a material. As of now, there are no published cyclic voltammograms of pure, solid this compound that would reveal its intrinsic redox activity or stability limits. CV studies involving phosphate ions are typically conducted in aqueous solutions to detect the concentration of phosphate, where the phosphate ion itself is often not directly electroactive but forms an electroactive complex with other species like molybdate.[8][9]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of this compound.

Caption: Workflow for the synthesis and proton conductivity measurement of this compound.

Logical Relationship for Electrochemical Analysis

The following diagram outlines the logical steps involved in evaluating the potential of a material like this compound as a solid-state electrolyte.

Caption: Decision pathway for evaluating this compound as a solid-state electrolyte.

Conclusion and Future Outlook

The initial investigations into the electrochemical properties of this compound and its analogues reveal a promising potential for proton conductivity. The synthesis methods are well-established, allowing for the production of materials for further study. However, there is a significant lack of data on the core electrochemical properties of pure this compound, including its electrochemical stability window and intrinsic redox behavior.

Future research should focus on:

-

The synthesis of high-purity, dense pellets of this compound to enable accurate electrochemical measurements.

-

Systematic characterization of its ionic conductivity (for various ions, including Zn²⁺ and H⁺) as a function of temperature and humidity.

-

Determination of the electrochemical stability window using techniques such as linear sweep voltammetry and cyclic voltammetry.

-

Theoretical studies, such as density functional theory (DFT) calculations, to predict the electrochemical properties and ionic diffusion pathways.

A thorough understanding of these fundamental properties is essential to unlock the potential of this compound in various electrochemical applications.

References

- 1. Solid acids as fuel cell electrolytes [ideas.repec.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. CN112789243A - Method for producing hydrated zinc hydrogen phosphate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The proton conduction behavior of two 1D open-framework metal phosphates with similar crystal structures and different hydrogen bond networks - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01130E [pubs.rsc.org]

- 6. Electrochemical window - Wikipedia [en.wikipedia.org]

- 7. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]

- 9. abechem.com [abechem.com]

Discovery and history of zinc dihydrogen phosphate as a chemical compound.

An In-depth Technical Guide to Zinc Dihydrogen Phosphate (B84403): Discovery, Properties, and Applications

Abstract

Zinc dihydrogen phosphate, Zn(H₂PO₄)₂, is an inorganic compound of significant industrial importance, primarily as the key active component in zinc phosphating conversion coatings for corrosion resistance on metal surfaces. This technical guide provides a comprehensive overview of the compound, from its historical development within the context of industrial metal treatment to its fundamental physicochemical properties and detailed synthesis protocols. The document is intended for researchers, materials scientists, and chemical engineers engaged in corrosion science, coatings technology, and inorganic materials development. Quantitative data is presented in structured tables, and key experimental and industrial processes are visualized using workflow diagrams.

Discovery and History

The history of this compound is not marked by a singular discovery of the isolated compound but is intrinsically linked to the development of industrial phosphating processes in the late 19th and early 20th centuries. As industrialization surged, the need for effective corrosion protection for steel and iron components became critical. Early solutions, often based on lead or chromate, were effective but posed significant health and environmental risks.

This demand spurred research into safer alternatives, leading to the investigation of phosphate-based treatments. The process of "phosphating" involves treating a metal surface with a dilute solution of phosphoric acid and other compounds to form a thin, adherent layer of insoluble crystalline phosphates. Zinc phosphate coatings were found to be particularly effective, providing excellent corrosion resistance and a superior base for subsequent painting or coating.

The baths used for these processes contain this compound, which is the primary active ingredient that reacts with the metal surface. The development and optimization of these zinc phosphating baths, therefore, represent the practical discovery and application of the compound's unique chemical properties. Today, zinc phosphating remains a cornerstone of metal pretreatment in numerous industries, most notably in automotive manufacturing.

Physicochemical Properties

This compound is typically handled as a dihydrate, Zn(H₂PO₄)₂·2H₂O. It is a white, crystalline, and often deliquescent solid. Its key properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | Zinc bis(dihydrogen phosphate) | [1] |

| Synonyms | Monobasic zinc phosphate, Zinc acid phosphate, Zinc primary phosphate | [2][3] |

| CAS Number | 13598-37-3 | [4][5] |

| Molecular Formula | Zn(H₂PO₄)₂ | [6] |

| Molecular Weight | 259.36 g/mol | [5][7] |

| Appearance | White crystalline solid | [5][8] |

| Density | 1.065 g/cm³ (at 20°C) | [7][9] |

| Boiling Point | 158 °C (at 760 mmHg) | [4][7] |

| Melting Point | Decomposes starting at ~100°C | [2][9] |

Table 2: Solubility and Thermal Properties of this compound

| Property | Value | Citation(s) |

| Water Solubility | Soluble with decomposition. One source reports 1000 g/L at 20°C, though this may represent specific conditions or include reaction with the solvent. | [4][7][10] |

| Other Solvents | Soluble in inorganic acids and alkali. Insoluble in ethanol. | [9][10] |

| Thermal Decomposition | The dihydrate loses its two molecules of water of crystallization between 100°C and 250°C. Further heating leads to condensation of the dihydrogen phosphate anions. | [10][11] |

| pKa | 4.7 (at 20°C) | [7] |

Experimental Protocols

Laboratory Synthesis of this compound

This protocol describes a common method for synthesizing this compound from zinc oxide and phosphoric acid.

Materials:

-

Zinc Oxide (ZnO), high purity

-

Orthophosphoric Acid (H₃PO₄), 85% aqueous solution

-

Deionized Water

-

Glass reactor with overhead stirrer and heating mantle

-

Centrifuge or vacuum filtration apparatus

Methodology:

-

Place a stoichiometric excess of phosphoric acid into the glass reactor.

-

While stirring continuously, slowly add the zinc oxide powder to the phosphoric acid. The reaction is exothermic.

-

Heat the reaction mixture to between 100°C and 120°C to ensure the reaction goes to completion.[9][10]

-

Maintain stirring and temperature for 1-2 hours.

-

Increase the temperature to approximately 130°C to concentrate the resulting solution.[10]

-

Allow the solution to cool slowly to room temperature, which will induce crystallization of this compound.

-

Separate the crystalline product from the supernatant liquid via centrifugation or vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any unreacted phosphoric acid.

-

Dry the final product in a desiccator or a low-temperature vacuum oven.

Industrial Zinc Phosphating Process for Steel

The following protocol outlines the typical immersion sequence for applying a zinc phosphate conversion coating to steel parts. This process is a primary industrial application of this compound chemistry.

Process Stages:

-

Alkaline Cleaning: Parts are immersed in an alkaline soak cleaner (e.g., 8-10 oz/gal concentration) at 75-90°C for 5-10 minutes to remove oils, grease, and other organic soils.[12]

-

Water Rinse: A thorough rinse in clean water, often in a two-stage cascade rinse, for approximately 30-60 seconds to remove residual alkaline cleaner.[12]

-

Acid Pickling (Optional): If rust or scale is present, parts are dipped in a hydrochloric or sulfuric acid solution at ambient temperature until the surface is clean.[12][13]

-

Water Rinse: A subsequent rinse to remove all traces of the pickling acid.

-

Surface Activation/Conditioning: The steel is treated with a conditioning agent (e.g., a titanium-based suspension) to create nucleation sites, which promotes the formation of a fine, dense microcrystalline phosphate coating.[14][15]

-

Zinc Phosphating: The core stage where parts are immersed in a heated (80-95°C) zinc phosphating bath. The bath's primary component is this compound. The acidic solution etches the steel surface, leading to a local pH increase that causes the precipitation and crystallization of insoluble zinc and iron phosphates (hopeite and phosphophyllite) onto the surface. Immersion time is typically 15-20 minutes.[12][16]

-

Water Rinse: A rinse to remove unreacted phosphating solution.[15]

-

Passivating Seal: A final rinse, often containing chromic acid or a non-chrome alternative, to seal the pores within the crystalline phosphate layer and enhance corrosion resistance.[12]

-

Drying: The parts are dried thoroughly in an oven before the final application of paint, oil, or other coatings.

Diagrams and Workflows

Industrial Zinc Phosphating Workflow

The following diagram illustrates the logical sequence of an industrial immersion zinc phosphating line, a key application of this compound.

Caption: Workflow of a typical industrial zinc phosphating process.

Logical Relationship in Phosphating Bath Chemistry

This diagram shows the simplified chemical logic occurring at the metal surface within the zinc phosphating bath.

Caption: Simplified chemical reaction pathway in a zinc phosphating bath.

References

- 1. This compound | H4O8P2Zn | CID 11253952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound cas no 13598-37-3 [ohmid.com]

- 5. This compound | 13598-37-3 | FZ33208 [biosynth.com]

- 6. Reach Zinc - Zinc bis(dihydrogen phosphate) (EC 237-067-2) [reach-zinc.eu]

- 7. Cas 13598-37-3,this compound | lookchem [lookchem.com]

- 8. CAS 13598-37-3: this compound | CymitQuimica [cymitquimica.com]

- 9. ZINC PHOSPHATE, MONOBASIC [chembk.com]

- 10. This compound [chembk.com]

- 11. publications.lnu.edu.ua [publications.lnu.edu.ua]

- 12. Production Guide for Heavy Zinc Phosphating [sterc.org]

- 13. phosphating.net [phosphating.net]

- 14. Zinc phosphate coatings - Henkel Adhesives | Henkel Adhesives [next.henkel-adhesives.com]

- 15. m.youtube.com [m.youtube.com]

- 16. hrcak.srce.hr [hrcak.srce.hr]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Zinc Dihydrogen Phosphate

**Abstract

This document provides a detailed protocol for the synthesis of zinc dihydrogen phosphate (B84403) (Zn(H₂PO₄)₂) via a hydrothermal method. This method is advantageous for producing crystalline materials with controlled morphology. The protocol is intended for researchers and professionals in materials science, chemistry, and drug development.

**1. Introduction

Zinc dihydrogen phosphate is an inorganic compound with applications in various fields, including as a dental cement component, a corrosion-resistant coating for metals, and a catalyst.[1] Hydrothermal synthesis is a versatile method for producing crystalline inorganic materials from aqueous solutions under controlled temperature and pressure. This technique allows for the formation of unique crystal phases and morphologies that may not be achievable through conventional synthesis routes.[2] This protocol details a general procedure for the hydrothermal synthesis of this compound.

Materials and Equipment

2.1 Materials

-

Zinc precursor (e.g., Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O], Zinc Chloride [ZnCl₂], or Zinc Oxide [ZnO])

-

Phosphorus precursor (e.g., Phosphoric Acid [H₃PO₄], Ammonium Dihydrogen Phosphate [NH₄H₂PO₄])[3]

-

Deionized water

-

pH adjusting solution (e.g., ammonia (B1221849) solution), if necessary[4]

2.2 Equipment

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

Oven

-

Centrifuge

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Mortar and pestle

Experimental Protocol

3.1. Preparation of Precursor Solutions

-

Zinc Precursor Solution: Dissolve a stoichiometric amount of the zinc precursor in deionized water with continuous stirring. The concentration will depend on the desired final product characteristics.

-

Phosphorus Precursor Solution: In a separate beaker, dissolve a stoichiometric amount of the phosphorus precursor in deionized water. If using phosphoric acid, it can be diluted to the desired concentration.

3.2. Hydrothermal Synthesis

-

Slowly add the phosphorus precursor solution to the zinc precursor solution under vigorous stirring to form a homogeneous mixture.

-

If necessary, adjust the pH of the resulting solution using a suitable reagent (e.g., dropwise addition of ammonia solution) to a desired value, for instance, pH 3-4.[2]

-

Transfer the final mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave tightly and place it in a preheated oven.

-

Heat the autoclave to the desired reaction temperature (e.g., 180°C) and maintain it for a specific duration (e.g., 24 hours).[2]

3.3. Product Recovery and Purification

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave carefully in a fume hood.

-

Collect the resulting white precipitate by filtration or centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

-

Dry the final product in an oven at a suitable temperature (e.g., 80°C) for several hours to obtain a fine white powder.[4]

-

The dried powder can be gently ground using a mortar and pestle to ensure homogeneity.

Data Presentation

The following table summarizes typical experimental parameters for the hydrothermal synthesis of zinc phosphate compounds. The exact parameters for this compound may require optimization.

| Parameter | Value | Reference |

| Precursors | ||

| Zinc Source | Zinc Chloride (ZnCl₂) | [2] |

| Phosphorus Source | Phosphoric Acid (H₃PO₄) | [2] |

| Reaction Conditions | ||

| Temperature | 180°C | [2] |

| Time | 24 hours | [2] |

| Product Recovery | ||

| Washing Solvents | Deionized water, Ethanol | [4] |

| Drying Temperature | 80°C | [4] |

Visualization

Caption: Workflow for the hydrothermal synthesis of this compound.

**6. Characterization

The synthesized this compound can be characterized by various analytical techniques to determine its phase purity, crystallinity, morphology, and composition. Recommended techniques include:

-

X-ray Diffraction (XRD): To identify the crystalline phase and determine the crystallite size.

-

Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.

-

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition behavior.

**7. Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling phosphoric acid and opening the autoclave.

-

Autoclaves operate under high pressure and temperature. Ensure you are properly trained in their use and follow all safety guidelines provided by the manufacturer.

-

Allow the autoclave to cool completely before opening to avoid sudden depressurization.

References

Sonochemical synthesis of zinc dihydrogen phosphate nanoparticles procedure.

Application Notes: Sonochemical Synthesis of Zinc Phosphate (B84403) Nanoparticles

Introduction

Zinc phosphate (Zn₃(PO₄)₂) nanoparticles are of significant interest in various fields, including as anticorrosive pigments, in dental cements, and for biomedical applications, owing to their low toxicity and biocompatibility.[1][2] Sonochemical synthesis is a powerful and efficient method for producing these nanoparticles.[3][4] This technique utilizes high-intensity ultrasonic irradiation to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of microscopic bubbles.[3][5] This process generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates, enhanced mass transfer, and the formation of nanoparticles with high purity and crystallinity.[3][6]

Compared to conventional precipitation methods, sonochemical synthesis offers several advantages, including significantly reduced reaction times, higher energy efficiency, and the production of smaller, more uniform nanoparticles.[3] For instance, studies have shown that the reaction time can be reduced from 60 minutes in conventional methods to as little as 10-15 minutes with sonication.[3]

It is important to note that while potassium dihydrogen phosphate (KH₂PO₄) is often used as a phosphate precursor, the final product under typical sonochemical conditions with pH adjustment is often crystalline zinc orthophosphate (Zn₃(PO₄)₂) or amorphous zinc phosphate, rather than zinc dihydrogen phosphate (Zn(H₂PO₄)₂).[3][7][8] The pH of the reaction mixture is a critical parameter that can be adjusted to control the size and morphology of the resulting nanoparticles.[2]

Mechanism of Sonochemical Synthesis

The core of the sonochemical process is acoustic cavitation.[4] Ultrasonic waves passing through the liquid create oscillating pressures, causing the formation of microscopic bubbles. These bubbles grow over several cycles to an unstable size and then violently collapse. This implosion creates extreme local conditions—temperatures of thousands of Kelvin and pressures of hundreds of atmospheres—which drive the chemical reactions necessary for nanoparticle formation.[3][6] This process enhances the dissolution of precursors, accelerates nucleation, and controls crystal growth, leading to the rapid synthesis of nanostructured materials.

Data Presentation

Table 1: Comparison of Sonochemical vs. Conventional Synthesis of Zinc Phosphate Nanoparticles

| Parameter | Sonochemical Method | Conventional Method | Reference |

| Precursors | Zinc Chloride (ZnCl₂), Potassium Dihydrogen Phosphate (KH₂PO₄) | Zinc Chloride (ZnCl₂), Potassium Dihydrogen Phosphate (KH₂PO₄) | [3] |

| Precipitating Agent | 25% Ammonia (B1221849) Solution | 25% Ammonia Solution | [3] |

| Reaction Time | 10 - 15 minutes | 60 minutes | [3] |

| pH | 3.0 | 3.0 | [3] |

| Average Particle Size | 110.3 nm | 214.9 nm | [3] |

| Crystal Size | 34.9 ± 1.6 nm | 32.1 ± 3.9 nm | [3] |

| Crystallinity | 45.94 ± 0.6% | 36.19 ± 1.8% | [3] |

Table 2: Sonication System Parameters

| Parameter | Value | Reference |

| Apparatus | Horn Type Sonicator (ACE, USA) | [3] |

| Operating Frequency | 22 kHz | [9] |

| Rated Output Power | 750 W | [3] |

| Amplitude | 40% | [3] |

| Pulse Cycle | 5 seconds ON, 5 seconds OFF | [3] |

Experimental Protocols

Materials

-

Zinc Chloride (ZnCl₂)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

25% Ammonia Solution

-

Distilled Water

Equipment

-

Horn Type Sonicator (22 kHz, 750 W)

-

Beakers

-

Magnetic Stirrer (for conventional method comparison)

-

Pipettes

-

pH meter

-

Centrifuge

-

Oven for drying

Procedure: Sonochemical Synthesis of Zinc Phosphate Nanoparticles

This protocol is adapted from the method described by S. Vadivel et al.[3]

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of zinc chloride by dissolving 7.06 g (0.05 gmol) of ZnCl₂ in 25 mL of distilled water.

-

Prepare a separate aqueous solution of potassium dihydrogen phosphate by dissolving 3.53 g (0.026 gmol) of KH₂PO₄ in 25 mL of distilled water.[3]

-

-

Sonochemical Reaction:

-

Place the zinc chloride solution in a reaction vessel.

-

Immerse the tip of the ultrasonic horn into the solution.

-

Begin adding the potassium dihydrogen phosphate solution drop-wise to the zinc chloride solution while applying ultrasonic irradiation.

-

Set the sonicator to a frequency of 22 kHz and 40% amplitude, using a pulse cycle of 5 seconds ON and 5 seconds OFF.[3] Continue this for the duration of the addition (approximately 5 minutes).

-

After the complete addition of the phosphate solution, adjust the pH of the mixture to 3.0 by slowly adding 25% ammonia solution.[3]

-

Continue the ultrasonic irradiation for an additional 5 minutes under the same conditions. A dense white precipitate of zinc phosphate nanoparticles will form.[3]

-

-

Product Isolation and Purification:

-

Characterization:

-

The resulting white powder can be characterized using techniques such as X-ray Diffraction (XRD) to determine crystal structure and size, Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze particle size and morphology.[3][8]

-

Mandatory Visualization

Caption: Experimental workflow for the sonochemical synthesis of zinc phosphate nanoparticles.

Caption: Mechanism of sonochemical synthesis via acoustic cavitation.

References

- 1. Sonochemical Synthesis of Amorphous Zinc Phosphate Nanospheres [kci.go.kr]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. amp.iaamonline.org [amp.iaamonline.org]

- 5. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholar9.com [scholar9.com]

Application of Zinc Dihydrogen Phosphate as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of mild steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of corrosion inhibitors is a primary method to mitigate this problem. Zinc dihydrogen phosphate (B84403), often in combination with other substances, has emerged as an effective corrosion inhibitor for mild steel. It functions by forming a protective passive film on the metal surface, thus preventing the corrosive action of aggressive ions.[1] This document provides detailed application notes and experimental protocols for researchers and scientists investigating the efficacy of zinc dihydrogen phosphate as a corrosion inhibitor for mild steel.

Mechanism of Corrosion Inhibition

This compound inhibits corrosion primarily by forming a sparingly soluble protective layer on the mild steel surface. This process involves both anodic and cathodic reactions. The inhibitor precipitates on the metal surface, creating a physical barrier that blocks the active sites for corrosion.[1] In aqueous solutions, zinc phosphate can form hopeite (Zn₃(PO₄)₂) and phosphophyllite (Zn₂Fe(PO₄)₂), which are key components of the protective film.[2][3] The presence of zinc ions often acts synergistically with phosphate, enhancing the inhibitive effect. The mechanism involves the suppression of both anodic metal dissolution and cathodic oxygen reduction reactions.[4]

Caption: Corrosion inhibition mechanism of this compound on mild steel.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the corrosion inhibition performance of zinc phosphate and related formulations on mild steel.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

| Inhibitor System | Corrosive Medium | Concentration (ppm) | Exposure Time (days) | Inhibition Efficiency (%) | Reference |

| Zinc Phosphate | Sea Water | 60 | 20 | 98.51 | [5] |

| Zinc Phosphate | PDAM Water | 60 | 20 | 81.62 | [5] |

| Zinc Phosphate | Cooling Water | 40 | 20 | 30.26 | [5] |

| Zinc Bromide | 0.5 M H₂SO₄ | 50% | - | 90.96 | [6] |

| Zinc Benzoate | 0.5 M HCl | 50% | - | 70.17 | [6] |

Table 2: Electrochemical Polarization Data

| Inhibitor System | Corrosive Medium | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |

| Uninhibited Mild Steel | 3.5% NaCl | 0 | - | - | 0 | [4] |

| Zinc Phosphate Coating | 3.5% NaCl | - | - | - | - | [4] |

| CeO₂ Modified Zinc Phosphate | 3.5% NaCl | - | - | - | - | [4] |

| CeO₂–CuO Modified Zinc Phosphate | 3.5% NaCl | - | - | - | - | [4] |

| 100 ppm IDMPA + 50 ppm Zn²⁺ | 60 ppm Cl⁻ | - | - | - | - | [7] |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor System | Corrosive Medium | Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |

| Uninhibited Mild Steel | 1 M HCl | 0 | 3533 | - | 0 | [6] |

| ZnO Nanoparticles/Tenofovir Disoproxil Fumarate | 1 M HCl | 1000 | 21464 | - | 84 | [6] |

| Uninhibited Mild Steel | 3.5% NaCl | 0 | - | - | 0 | [4] |

| Zinc Phosphate Coating | 3.5% NaCl | - | - | - | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of this compound Solution

Objective: To prepare a stock solution of this compound for corrosion inhibition studies.

Materials:

-

Zinc oxide (ZnO), high purity

-

Phosphoric acid (H₃PO₄), 85%

-

Deionized water

Procedure:

-

Prepare a paste of high-purity zinc oxide by mixing it with deionized water to a solid content of 55-65%.

-

In a separate vessel, dilute 85% phosphoric acid with deionized water to a concentration of 75%.

-

Heat the phosphoric acid solution to 85-95°C.

-

Slowly add the zinc oxide paste to the heated phosphoric acid solution with constant stirring.

-

Continue the reaction, ensuring the solution remains clear, until a pH of 1 to 2 is achieved.

-

The resulting solution is the this compound stock solution.

Mild Steel Specimen Preparation

Objective: To prepare mild steel specimens for corrosion testing according to ASTM standards.

Materials:

-

Mild steel coupons (e.g., ASTM A36)

-

Abrasive papers (e.g., 220, 400, 600, 800, 1200 grit)

-

Acetone (B3395972) or ethanol

-

Deionized water

-

Desiccator

Procedure:

-

Cut mild steel coupons to the desired dimensions (e.g., 2 cm x 2 cm x 0.2 cm).

-

Mechanically polish the surfaces of the coupons sequentially with different grades of abrasive paper, starting from a coarser grit and moving to a finer grit (e.g., up to 1200 grit) to achieve a mirror-like finish.[8]

-

Degrease the polished specimens by rinsing with acetone or ethanol.

-

Rinse the specimens thoroughly with deionized water.

-

Dry the specimens in a stream of warm air and then store them in a desiccator until use.

Caption: Workflow for mild steel specimen preparation.

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of mild steel specimens.

Procedure:

-

Weigh the prepared mild steel specimens accurately using an analytical balance (W₁).

-

Immerse the specimens in the corrosive solution with and without the desired concentration of this compound inhibitor.

-

After a specified immersion period (e.g., 24, 48, 72 hours), remove the specimens from the solution.

-

Carefully clean the specimens to remove corrosion products according to ASTM G1-03 standard procedure (e.g., using a suitable cleaning solution and gentle brushing).

-

Rinse the cleaned specimens with deionized water and acetone, then dry them.

-

Weigh the dried specimens again (W₂).

-

Calculate the weight loss (ΔW = W₁ - W₂).

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of mild steel in g/cm³.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Objective: To evaluate the corrosion inhibition performance using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Prepared mild steel specimen

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode (CE): Platinum or graphite (B72142) rod

-

Procedure:

a. Potentiodynamic Polarization (PDP):

-

Assemble the three-electrode cell with the mild steel specimen as the working electrode, immersed in the test solution (with and without inhibitor).

-

Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Plot the resulting potentiodynamic polarization curve (log |current density| vs. potential).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the linear portions of the cathodic and anodic curves.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density without inhibitor and Icorrᵢ is the corrosion current density with inhibitor.

b. Electrochemical Impedance Spectroscopy (EIS):

-

Set up the three-electrode cell as described for PDP and allow the OCP to stabilize.

-

Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance without inhibitor and Rctᵢ is the charge transfer resistance with inhibitor.

Caption: Experimental workflow for electrochemical measurements.

Conclusion